1-Propyl-1,3-cyclohexadiene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14 |
|---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h3-4,7H,2,5-6,8H2,1H3 |
InChI Key |
LECZYMJJKZZTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CCC1 |
Origin of Product |
United States |
Precision Synthetic Methodologies for 1 Propyl 1,3 Cyclohexadiene
Stereocontrolled Routes to 1,3-Cyclohexadiene (B119728) Frameworks
Stereocontrolled synthesis of the 1,3-cyclohexadiene core is fundamental to accessing specifically substituted derivatives. The Diels-Alder reaction stands out as a powerful and versatile tool for forming six-membered rings with predictable stereochemistry. nih.gov Additionally, organocatalytic methods and pericyclic reactions offer pathways to chiral 1,3-cyclohexadienals, which can serve as precursors. nih.govbohrium.com
Regioselective Alkylation Strategies for Propyl Introduction
The introduction of a propyl group onto a pre-formed cyclohexadiene ring or during its construction requires stringent regiocontrol. While direct alkylation of cyclohexadiene can be challenging due to competing reactions, several strategies can be employed.
One potential approach involves the regioselective alkylation of an ambident nucleophile like the indolyl or 2-naphtholate anion, where the choice of solvent can dictate the site of alkylation. psu.edu For instance, the use of a dipolar aprotic solvent such as DMF often favors heteroatom alkylation. psu.edu A similar principle could be applied to a suitably functionalized cyclohexadiene precursor.
A more direct method involves the metal-mediated alkylation of pyridines and other N-heteroarenes . For example, a zinc-promoted, direct C2- or C4-selective alkylation of pyridines and quinolines has been reported using 1,1-diborylalkanes as the alkylation source. researchgate.net While simple pyridine (B92270) yields the C4-alkylated product with high regioselectivity, substituted pyridines and quinolines tend to give C2-alkylated products. researchgate.net Another strategy involves the regioselective alkylation of pyridines at the 4-position using styrenes in the presence of an yttrium trichloride (B1173362), BuLi, and diisobutylaluminium hydride (DIBAL-H) system. researchgate.net These methods, while not directly on a cyclohexadiene, demonstrate the potential for regioselective C-H alkylation which could be adapted.
A study on the regioselective alkylation of cyclomaltoheptaose (β-cyclodextrin) demonstrated the preparation of mono-2-O-propylcyclomaltoheptaose through the hydrogenation of an allyl derivative, which was introduced via alkylation in a dilute aqueous alkali solution. nih.gov This highlights a two-step approach of allylation followed by reduction to achieve propylation.
The following table summarizes some regioselective alkylation strategies that could be conceptually applied to the synthesis of 1-propyl-1,3-cyclohexadiene.
| Method | Reagents/Catalyst | Key Feature | Potential Application to Target Synthesis |
| Alkylation of Ambident Nucleophiles | Alkyl halide, Base (e.g., KOH), Solvent (e.g., DMF, [bmim][PF6]) | Solvent-dependent regioselectivity | Alkylation of a functionalized cyclohexadiene precursor. |
| Zinc-Promoted Alkylation of N-Heteroarenes | 1,1-Diborylalkanes, ZnMe2 | High regioselectivity for C2 or C4 position. researchgate.net | Adaptation for direct C-H propylation of a suitable cyclohexadiene derivative. |
| Yttrium-Mediated Alkylation of Pyridines | Styrenes, Yttrium trichloride, BuLi, DIBAL-H | Regioselective alkylation at the 4-position. researchgate.net | Conceptual basis for developing a regioselective propylation method. |
| Allylation and Hydrogenation | Allyl halide, Base; then H2, Catalyst | Two-step introduction of a propyl group. nih.gov | Allylation of a cyclohexadienyl anion followed by hydrogenation. |
Selective Dehydrogenation and Isomerization Pathways
An alternative route to this compound involves the selective dehydrogenation of a saturated or partially saturated propyl-substituted cyclohexane (B81311) ring. For instance, the hydrodeoxygenation of isoeugenol (B1672232) can lead to the formation of propylcyclohexane (B167486) as a major product. utupub.firesearchgate.net Subsequent dehydrogenation of propylcyclohexane could potentially yield this compound. Catalysts based on platinum, often supported on materials like mesoporous carbon, are active in such transformations. researchgate.net
Isomerization of other propyl-substituted cyclohexadiene isomers, such as 1-propyl-1,4-cyclohexadiene, can also be a viable pathway. Metal complexes, including those of ruthenium, are known to catalyze the isomerization of dienes. google.com The photochemically induced ring-opening isomerization of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904) is a well-studied pericyclic reaction, indicating the potential for controlled isomerization under specific conditions. bohrium.com
| Reaction | Starting Material | Catalyst/Conditions | Product | Reference |
| Dehydrogenation | Propylcyclohexane | Pt-based catalysts, high temperature | Propylcyclohexadiene | utupub.firesearchgate.net |
| Isomerization | 1-Propyl-1,4-cyclohexadiene | Ru(CO)3 complexes | This compound | google.com |
Organometallic Approaches in Cyclohexadiene Synthesis
Organometallic chemistry offers a powerful toolkit for the synthesis and functionalization of cyclohexadienes. Tricarbonyl(cyclohexadiene)iron complexes are particularly useful synthetic intermediates. rsc.orgacs.org These complexes can be prepared from the corresponding dienes and are stable, allowing for subsequent chemical manipulation. For example, tricarbonylcyclohexadienyliumiron cations can act as synthetic equivalents of aryl cations or cyclohex-2-enone cations, enabling nucleophilic additions. rsc.org
A method for synthesizing ruthenium and osmium precursors involves reacting a metal trichloride with carbon monoxide to form a metallic complex, which is then reacted with a ligand like 3-propyl-1,4-cyclohexadiene to form a metal precursor. google.com This indicates the feasibility of forming organometallic complexes with propyl-substituted cyclohexadienes, which can then be used in further synthetic transformations.
Palladium-catalyzed reactions are also prominent in this area. For instance, a Pd-catalyzed enantioselective three-component carboamination of 1,3-cyclohexadiene with aryl iodides and anilines has been demonstrated to produce chiral cyclohexenylamines. dicp.ac.cnnih.gov This highlights the potential for palladium catalysis to construct C-C and C-N bonds on the cyclohexadiene ring in a controlled manner.
Convergent Synthesis Utilizing Advanced Catalysis
Convergent synthetic strategies, where different fragments of the target molecule are prepared separately and then joined together, can be highly efficient. Advanced catalytic systems are often key to the success of these approaches.
For the synthesis of this compound, a convergent approach could involve the coupling of a propyl-containing fragment with a six-membered ring precursor. For example, a palladium-catalyzed dehydrogenative [3+3] aromatization of 3-phenylpropyl ketones and allyl carbonates has been developed, showcasing a one-pot, multi-step reaction sequence. oup.com While this leads to an aromatic product, the underlying principles of catalytic C-C bond formation and rearrangement could be adapted.
The use of iron catalysts in combination with hydrogen peroxide has been shown to mediate the regioselective alkylation of alkenes with sulfoxides, providing a direct method for forming new Csp2-Csp3 bonds. organic-chemistry.org This radical-based approach could potentially be applied to the direct propylation of a cyclohexene (B86901) or cyclohexadiene derivative.
Chemoenzymatic Syntheses for Structural Analogs
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules. nih.govmdpi.com This approach is particularly valuable for creating chiral building blocks.
A general method for the synthesis of conduritol C analogs utilizes the enantioselective biocatalysis of monosubstituted benzenes by toluene (B28343) dioxygenase (TDO) to produce homochiral cyclohexadiene-cis-1,2-diols. nih.gov These diols can then be converted into various functionalized cyclohexene derivatives through chemical steps. nih.govacs.org This strategy could be adapted to produce chiral propyl-substituted cyclohexadiene analogs by starting with propylbenzene.
Lipases are another class of enzymes frequently used in chemoenzymatic synthesis, often for kinetic resolutions of racemic mixtures to yield enantiopure compounds. nih.gov
Enantioselective Synthesis of Chiral Analogs Bearing the Propyl Group
The development of enantioselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. For cyclohexadiene derivatives, organocatalysis has emerged as a powerful tool. nih.govbohrium.com
The organocatalyzed asymmetric reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde, often in the presence of a Jørgensen-Hayashi organocatalyst, provides a stereocontrolled route to the cyclohexadienal backbone. plos.org This methodology could be adapted to incorporate a propyl group, leading to chiral 1-propyl-1,3-cyclohexadienal analogs.
Palladium catalysis with chiral ligands is another important strategy. As mentioned earlier, the enantioselective Pd/Ming-Phos-catalyzed carboamination of 1,3-cyclohexadiene produces valuable chiral cyclohexenylamines with high enantioselectivity. dicp.ac.cnnih.gov The development of similar catalytic systems for the introduction of a propyl group could provide a direct route to chiral this compound derivatives.
The following table presents examples of enantioselective methods applicable to the synthesis of chiral cyclohexadiene analogs.
| Methodology | Catalyst/Reagent | Product Type | Key Features | Reference |
| Organocatalytic Asymmetric Reaction | Jørgensen-Hayashi organocatalyst | Chiral cyclohexadienals | Stereocontrolled access to the cyclohexadienal backbone. plos.org | plos.org |
| Pd-Catalyzed Enantioselective Carboamination | Pd(OAc)2, Ming-Phos ligand | Chiral cyclohexenylamines | High enantio- and regioselectivity. dicp.ac.cnnih.gov | dicp.ac.cnnih.gov |
| Chemoenzymatic Biotransformation | Toluene dioxygenase (TDO) | Chiral cyclohexadiene-cis-1,2-diols | Enantioselective oxidation of arenes. nih.gov | nih.gov |
Mechanistic Investigations into the Reactivity of 1 Propyl 1,3 Cyclohexadiene
Pericyclic Reactions: Focus on Diels-Alder Cycloadditions
The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful ring-forming reactions in organic chemistry, capable of creating a six-membered ring with control over up to four stereocenters. wiley-vch.de For 1-Propyl-1,3-cyclohexadiene, its pre-organized s-cis geometry, a prerequisite for the reaction, makes it a competent diene component. ucalgary.ca The reaction involves the concerted interaction of the diene's highest occupied molecular orbital (HOMO) with the dienophile's lowest unoccupied molecular orbital (LUMO). caltech.edu The electron-donating nature of the C1-propyl group raises the energy of the diene's HOMO, enhancing its reactivity toward electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. ucalgary.ca
The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of both the diene and the dienophile is retained in the cycloadduct. ucalgary.ca When a cyclic diene like this compound reacts, it forms a bicyclic product. The dienophile can approach the diene from two distinct faces, leading to two possible diastereomeric products: the endo and exo adducts. masterorganicchemistry.com
Endo Selectivity : The endo product, where the dienophile's substituents are oriented towards the newly forming double bond of the diene, is often the kinetically favored product. caltech.edulibretexts.org This preference is attributed to "secondary orbital interactions," a stabilizing interaction between the p-orbitals of the dienophile's activating group and the developing p-orbitals at C2 and C3 of the diene in the transition state.
Exo Selectivity : The exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. While usually the minor product under kinetic control, its formation can be favored at higher temperatures or with extended reaction times, which allow for the retro-Diels-Alder reaction and equilibration to the more stable product.
For this compound, the C1-propyl group can introduce steric bias, potentially influencing the endo/exo ratio, although the underlying electronic factors favoring the endo transition state generally dominate, especially with highly activated dienophiles. caltech.edu
When an unsymmetrical diene such as this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. The outcome is primarily dictated by electronic factors, as described by Frontier Molecular Orbital (FMO) theory. beilstein-journals.org The C1-propyl group is an electron-donating group (EDG), which influences the electron density distribution in the diene's HOMO. For a 1-alkyl-1,3-diene, the HOMO has its largest orbital coefficient at the C4 position. beilstein-journals.org
In a normal-electron-demand Diels-Alder reaction with a dienophile bearing an electron-withdrawing group (EWG), the major regioisomers result from the alignment of the largest orbital coefficients of the diene's HOMO and the dienophile's LUMO. This typically leads to the formation of "ortho" and "para" adducts.
Table 1: Predicted Regiochemical Outcomes for the Diels-Alder Reaction of this compound
| Dienophile (R-CH=CH₂) | Major Product(s) | Rationale |
|---|---|---|
| Acrolein (R = -CHO) | "Ortho" and "Para" isomers | The reaction is governed by the interaction between the C4 of the diene (largest HOMO coefficient) and the β-carbon of the acrolein (largest LUMO coefficient), and the C1 of the diene with the α-carbon. |
This table presents predicted outcomes based on established principles of FMO theory as applied to substituted dienes.
The cycloadducts formed from the Diels-Alder reaction of this compound can serve as intermediates in tandem or cascade reaction sequences, enabling the rapid construction of molecular complexity from simple precursors. nih.gov A Diels-Alder reaction can be strategically coupled with subsequent transformations, such as rearrangements or further cycloadditions. For instance, dienes can be designed to undergo an initial Diels-Alder cycloaddition followed by a spontaneous rearrangement, leading to complex cyclohexene (B86901) structures that are not directly accessible. nih.gov While specific examples detailing cascade sequences starting from this compound are not prevalent, the principle is broadly applicable. A common strategy involves an intermolecular Diels-Alder reaction to form a bicyclic intermediate, which then undergoes an intramolecular process.
Achieving enantioselectivity in the Diels-Alder reaction requires a chiral influence, which can be provided by a chiral auxiliary, a chiral solvent, or, most efficiently, a chiral catalyst. wiley-vch.dediva-portal.org The use of chiral Lewis acids or organocatalysts is a powerful strategy for synthesizing enantiomerically enriched products from achiral dienes and dienophiles. caltech.edudiva-portal.org This approach is applicable to substituted cyclohexadienes.
The general mechanism involves the coordination of the catalyst to the dienophile, typically through a carbonyl group. This coordination lowers the energy of the dienophile's LUMO, accelerating the reaction, and creates a chiral environment that blocks one face of the dienophile, forcing the diene to approach from the less hindered face. caltech.edu
Table 2: Representative Catalysts for Asymmetric Diels-Alder Reactions of Cyclic Dienes
| Catalyst Class | Example Catalyst | Mechanism of Action | Expected Outcome |
|---|---|---|---|
| Chiral Lewis Acids (Metal-based) | Copper(II)-bis(oxazoline) complexes | Coordination to the dienophile's carbonyl group lowers its LUMO energy and provides a chiral environment, directing the diene's approach. nih.gov | High yields and enantiomeric excesses (ee) for the cycloadducts. nih.gov |
| Chiral Lewis Acids (Metal-based) | BINOL-Titanium complexes | Similar to Cu-box complexes, the chiral titanium complex activates the dienophile and induces facial selectivity. wiley-vch.de | Can provide cycloadducts in high yield and with significant enantioselectivity. wiley-vch.de |
This table is based on the successful application of these catalysts to Diels-Alder reactions involving 1,3-cyclohexadiene (B119728) and other cyclic dienes, with the expectation of similar efficacy for this compound.
Electrophilic and Nucleophilic Additions to the Conjugated Diene System
The conjugated double bonds of this compound are susceptible to attack by electrophiles. The reaction with one equivalent of an electrophile, such as a hydrogen halide (H-X), proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of 1,2- and 1,4-addition products. masterorganicchemistry.com
The regioselectivity of the initial electrophilic attack is governed by the need to form the most stable carbocation intermediate. For this compound, protonation at C4 is favored as it generates a resonance-stabilized tertiary allylic carbocation, which is more stable than the secondary allylic carbocation that would result from protonation at other positions. masterorganicchemistry.com The subsequent attack by the nucleophile (e.g., Br⁻) at either end of the allylic system (C1 or C3) yields the final products.
Kinetic vs. Thermodynamic Control : At low temperatures, the reaction is under kinetic control, and the major product is often the 1,2-adduct, resulting from nucleophilic attack at the carbon atom bearing the most positive charge in the resonance hybrid (C1). At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct, which typically has a more substituted double bond, becomes the major product. masterorganicchemistry.com
Table 3: Predicted Products from the Electrophilic Addition of HBr to this compound
| Product Type | Structure Name | Conditions Favoring Formation |
|---|---|---|
| 1,2-Adduct | 3-Bromo-3-propylcyclohex-1-ene | Low Temperature (Kinetic Control) |
Product predictions are based on established mechanisms of electrophilic addition to unsymmetrical conjugated dienes. masterorganicchemistry.com
Nucleophilic additions to the neutral diene system are less common but can be achieved under specific conditions, such as the zeolite-catalyzed hydroamination of 1,3-cyclohexadiene with anilines. researchgate.net This reaction is catalyzed by Brønsted acid sites within the zeolite. researchgate.net
Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions
Transition metals can coordinate with the π-system of this compound, opening up a wide range of catalytic transformations that are not accessible through other means. soton.ac.uk Palladium, cobalt, and nickel are particularly versatile in this regard. dicp.ac.cnresearchgate.netthegoodscentscompany.com
A notable example is the palladium-catalyzed three-component carboamination of 1,3-cyclohexadiene, which allows for the simultaneous formation of a C-C and a C-N bond. dicp.ac.cn In such reactions, an aryl halide, an amine, and the diene are coupled in a single pot to generate chiral cyclohexenylamines with high regio- and enantioselectivity when a chiral ligand is used. dicp.ac.cn The reaction often proceeds through a cascade involving the formation of a π-allylpalladium intermediate, which is then intercepted by the nucleophile. beilstein-journals.org
Cobalt catalysts have been employed for [2+2+2] cycloadditions of diynes with dienes, and they can also mediate neutral Diels-Alder reactions where regioselectivity is controlled by steric and electronic factors. researchgate.net Furthermore, synthetic routes to prepare substituted 1,3-cyclohexadienes often rely on transition metal-catalyzed cross-coupling reactions. For example, dialkyl-substituted 1,3-cyclohexadienes can be synthesized via twofold cross-coupling of alkylcuprates with enol triflates derived from cyclohexenones. d-nb.inforesearchgate.net This methodology offers a flexible approach to various derivatives for use in mechanistic studies. d-nb.inforesearchgate.net
Radical and Photochemical Reactivity Pathways
The conjugated π-system of this compound is central to its reactivity under radical and photochemical conditions. These pathways involve high-energy intermediates and electronically excited states, leading to a variety of transformations.
Radical Reactivity: The cyclohexadiene structure is susceptible to reactions involving free radicals, primarily through hydrogen abstraction. The allylic C-H bonds are particularly weak, making them prime targets for radical attack. For instance, reactions with hydroxyl (•OH) radicals are significant in combustion chemistry. researchgate.net Studies on the parent 1,3-cyclohexadiene show that H-abstraction by radicals like •OH is a key kinetic pathway. researchgate.net The resulting cyclohexadienyl radical is a resonance-stabilized species, a factor that contributes to the lability of the C-H bonds in the parent molecule. researchgate.net In combustion processes, 1,3-cyclohexadiene can be consumed via H-abstraction reactions or undergo decomposition. rsc.org
Modern synthetic methods have also utilized radical pathways. A notable example is the palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes. beilstein-journals.org In this process, a radical generated from a diazo ester adds to the diene. The resulting allylic radical intermediate undergoes a crossover to a polar allylpalladium species, which is then trapped by an amine nucleophile. beilstein-journals.org The radical nature of this transformation was confirmed by experiments where the reaction was completely inhibited by the addition of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO), a well-known radical scavenger. beilstein-journals.org Another type of radical process observed in related systems is the thermal rearrangement of 3-methylene-1,4-cyclohexadienes, which proceeds through a radical chain mechanism involving an alkoxycarbonyl radical. researchgate.net
Photochemical Reactivity: The most extensively studied photochemical reaction of the 1,3-cyclohexadiene core is its electrocyclic ring-opening to form a substituted 1,3,5-hexatriene (B1211904). nih.govirb.hr This transformation is a textbook example of a pericyclic reaction governed by the Woodward-Hoffmann rules. nih.govirb.hr Upon absorption of ultraviolet light, 1,3-cyclohexadiene is promoted to an electronically excited state. The reaction proceeds via an ultrafast, sub-picosecond mechanism. acs.orgarxiv.org
The process begins with excitation to a bright electronic state (the 1B state), followed by rapid internal conversion to a lower-lying, doubly excited state (2A). nih.gov It is from this dark state that the molecule either relaxes back to the cyclohexadiene ground state or proceeds through a conical intersection to form the hexatriene photoproduct. nih.govirb.hr Recent investigations combining experimental and computational methods have revealed a more complex picture, suggesting a key role for a higher-lying electronic state that decreases in energy along the reaction path, ultimately correlating with the ground state of the hexatriene product. nih.govirb.hr Ultrafast electron diffraction has been used to directly observe the C-C bond cleavage and the structural opening of the ring on a femtosecond timescale. arxiv.org
Besides unimolecular ring-opening, 1,3-cyclohexadiene can undergo photosensitized bimolecular reactions. For example, in the presence of a triplet sensitizer, it can undergo dimerization to yield various tricyclic products. researchgate.net It can also act as a quencher for other photochemical reactions that proceed via triplet states. researchgate.net
Table 1: Key Features of 1,3-Cyclohexadiene Photochemical Ring-Opening
| Aspect | Description | Source(s) |
|---|---|---|
| Primary Reaction | Electrocyclic conrotatory ring-opening to form 1,3,5-hexatriene. | nih.gov, irb.hr |
| Reaction Timescale | Ultrafast, occurring on a sub-100 femtosecond to picosecond timescale. | acs.org, arxiv.org |
| Key Intermediates | Involves transitions between multiple electronic excited states (e.g., 1B, 2A) and passage through conical intersections. | nih.gov |
| Driving Force | Release of ring strain and formation of a more stable conjugated triene system upon electronic excitation. | arxiv.org |
| Experimental Probes | Time-resolved UV resonance Raman spectroscopy, ultrafast electron diffraction. | acs.org, arxiv.org |
Rearrangement Chemistry Involving the Cyclohexadiene Skeleton
The cyclohexadiene skeleton is not static and can participate in or be the product of various molecular rearrangements. These transformations can be triggered by heat, light, or metal catalysts, often leading to significant changes in the carbon framework.
One class of relevant reactions involves the formation of the cyclohexadiene ring itself through rearrangement. For example, a palladium-mediated skeletal rearrangement of divinyl carbinols can undergo a tandem anomalous Heck reaction and a 6-π electrocyclization to construct a tricyclic system containing a cyclohexadiene ring. nih.gov Gold-catalyzed isomerizations of certain 3-hydroxylated 1,5-enynes have also been shown to produce cyclohexadiene structures through complex skeletal rearrangements. nih.gov
More common are rearrangements of the pre-formed cyclohexadiene ring. Oxidative rearrangements are driven by the thermodynamic stability of a resulting aromatic ring. wordalchemytranslation.com In these reactions, the cyclohexadiene is oxidized, and the process is coupled with a structural reorganization to yield a benzene (B151609) derivative. wordalchemytranslation.com
Metal catalysts are particularly effective at promoting skeletal rearrangements. Iridium complexes, for instance, can react with vinylcyclopropenes to induce ring-opening and rearrangement, leading to the formation of an iridacyclohexadiene. acs.org This metallacycle can then undergo subsequent isomerizations where substituents on the ring migrate. acs.org
Rearrangements can also proceed through radical mechanisms. A notable case is a variant of the von Auwers rearrangement, where 3-methylene-1,4-cyclohexadienes with an alkoxycarbonyl group undergo a thermal rearrangement and aromatize to form arylacetates. researchgate.net This transformation proceeds via a radical chain mechanism, demonstrating the interplay between radical reactivity and skeletal reorganization. researchgate.net
Table 2: Examples of Rearrangement Reactions Involving the Cyclohexadiene Skeleton
| Rearrangement Type | Substrate/Precursor | Conditions/Catalyst | Product Type | Source(s) |
|---|---|---|---|---|
| Metal-Mediated Skeletal Rearrangement | Vinylcyclopropene | Iridium Complex | Iridacyclohexadiene | acs.org |
| Tandem Heck/Electrocyclization | Dienynol | Palladium Catalyst | Tricyclic Cyclohexadiene | nih.gov |
| Extended von Auwers Rearrangement | 3-Methylene-1,4-cyclohexadiene | Thermal (Radical Chain) | Arylacetate | researchgate.net |
| Oxidative Rearrangement | 5,7-Diene (Steroidal) | PTAD (Oxidant) | Aromatic Steroid | wordalchemytranslation.com |
| Gold-Catalyzed Isomerization | 3-Hydroxylated 1,5-enyne | Gold(I) Catalyst | Cyclohexadiene | nih.gov |
Advanced Spectroscopic Characterization for Structural Elucidation of 1 Propyl 1,3 Cyclohexadiene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment.spcmc.ac.in
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the intricate structural details of organic molecules like 1-Propyl-1,3-cyclohexadiene. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, conformation, and configuration of the molecule.
1H and 13C Chemical Shift Analysis for Structural Connectivity.hebmu.edu.cnacs.org
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the basic framework of this compound. The chemical shift (δ), reported in parts per million (ppm), of each nucleus is highly sensitive to its local electronic environment. oregonstate.edu
In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons. The olefinic protons on the conjugated diene system typically resonate in the downfield region, generally between 5.0 and 6.5 ppm. The allylic protons, those on the carbon atoms adjacent to the double bonds, appear at a characteristically different chemical shift. The protons of the propyl group will exhibit signals in the upfield region, with the terminal methyl (CH₃) group appearing as a triplet and the methylene (B1212753) (CH₂) groups as multiplets, the complexity of which depends on their proximity to the ring and the resulting spin-spin coupling.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the conjugated diene system will have distinct chemical shifts in the olefinic region (typically 100-150 ppm). The sp³-hybridized carbons of the cyclohexadiene ring and the propyl substituent will appear at higher field strengths. The specific chemical shifts help to confirm the connectivity established by ¹H NMR and provide further insight into the electronic structure of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~135 |
| C2 | ~5.8 | ~125 |
| C3 | ~5.9 | ~128 |
| C4 | ~5.7 | ~123 |
| C5 | ~2.1 | ~25 |
| C6 | ~2.2 | ~28 |
| C1' (Propyl) | ~2.0 | ~35 |
| C2' (Propyl) | ~1.5 | ~22 |
Note: These are approximate values and can vary based on the solvent and specific experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Elucidation.hebmu.edu.cnacs.orgresearchgate.net
While one-dimensional NMR provides information about the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and determining the molecule's three-dimensional structure. ipb.ptemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. emerypharma.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the carbon skeleton and confirming the connectivity of the propyl group and the cyclohexadiene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. emerypharma.com Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of both ¹H and ¹³C resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing long-range couplings. For instance, correlations from the protons of the propyl group to the carbons of the cyclohexadiene ring would firmly establish the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information is crucial for determining the conformation of the flexible cyclohexadiene ring and the relative orientation of the propyl group.
Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation.hebmu.edu.cnacs.org
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. libretexts.org Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺•), the peak for which will correspond to its molecular weight. libretexts.org
The real utility of mass spectrometry in structural elucidation lies in the analysis of the fragmentation pattern. libretexts.org The molecular ion is often unstable and will break apart into smaller, charged fragments. libretexts.org The masses of these fragment ions provide clues about the structure of the original molecule. For this compound, characteristic fragmentation pathways would include:
Loss of the propyl group: A significant fragment ion would likely be observed corresponding to the loss of a propyl radical (•C₃H₇), resulting in a [M - 43]⁺ ion.
Loss of an ethyl or methyl group from the propyl chain: Fragmentation within the propyl group can lead to the loss of an ethyl radical (•C₂H₅) to give a [M - 29]⁺ ion or a methyl radical (•CH₃) to give a [M - 15]⁺ ion.
Retro-Diels-Alder reaction: Substituted cyclohexadienes can undergo a characteristic retro-Diels-Alder fragmentation, which would lead to the cleavage of the ring and the formation of specific diene and dienophile fragments. The masses of these fragments would be indicative of the substitution pattern.
By carefully analyzing the masses and relative abundances of these fragment ions, it is possible to confirm the presence of the propyl group and the cyclohexadiene ring and to differentiate between isomers. researchgate.net
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
|---|---|
| 122 | [M]⁺• (Molecular Ion) |
| 107 | [M - CH₃]⁺ |
| 93 | [M - C₂H₅]⁺ |
| 79 | [M - C₃H₇]⁺ |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis in Conjugated Systems.hebmu.edu.cnacs.org
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. tu.edu.iq Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. uomustansiriyah.edu.iq
For this compound, the IR spectrum will be characterized by several key absorption bands:
C=C Stretching: The conjugated diene system will exhibit characteristic C=C stretching vibrations. fiveable.me Unlike isolated double bonds which absorb around 1640-1680 cm⁻¹, conjugation lowers the frequency of these vibrations. vaia.com Unsymmetrical conjugated dienes often show two bands, one near 1650 cm⁻¹ and another near 1600 cm⁻¹. spcmc.ac.intu.edu.iq
=C-H Stretching: The stretching vibrations of the C-H bonds on the double-bonded carbons will appear at frequencies above 3000 cm⁻¹. tu.edu.iq
C-H Stretching (Aliphatic): The C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexadiene ring and the propyl group will occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. tu.edu.iq
=C-H Bending: The out-of-plane bending vibrations of the olefinic C-H bonds are also characteristic and appear in the fingerprint region (below 1000 cm⁻¹). tu.edu.iq
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| =C-H Stretch | 3000 - 3100 |
| C-H Stretch (sp³) | 2850 - 2960 |
| C=C Stretch (conjugated) | ~1650 and ~1600 |
| CH₂ Bend | ~1465 |
| CH₃ Bend | ~1375 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Extent Determination.hebmu.edu.cnacs.org
UV-Visible spectroscopy probes the electronic transitions within a molecule. researchgate.net Conjugated systems, like the 1,3-diene in this compound, have π electrons that can be excited to higher energy levels by absorbing UV or visible light. The wavelength of maximum absorbance (λ_max) is a key parameter obtained from a UV-Vis spectrum.
For 1,3-cyclohexadiene (B119728) itself, the π → π* transition results in a strong absorption band in the UV region. researchgate.net The presence of an alkyl substituent, such as the propyl group, will cause a slight red shift (a shift to a longer wavelength) of the λ_max. The Woodward-Fieser rules can be used to predict the approximate λ_max for substituted dienes. The intensity and position of the absorption band provide confirmation of the conjugated system and can be used to differentiate it from isomers with non-conjugated double bonds. The absorption spectrum of 1,3-cyclohexadiene shows a broad band between 220 and 280 nm. nih.gov
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if chiral derivatives are considered)
If this compound or its derivatives are chiral, meaning they are non-superimposable on their mirror images, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining their absolute configuration. hebmu.edu.cncomporgchem.comnih.gov
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of the chromophores (in this case, the conjugated diene). acs.orgresearchgate.netacs.org By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the different possible enantiomers, the absolute configuration can be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR light. hebmu.edu.cnnih.govikm.org.my VCD provides stereochemical information about the entire molecule, not just the chromophore. The comparison of experimental VCD spectra with theoretical predictions offers a powerful and reliable method for determining the absolute configuration of chiral molecules, including those with conformational flexibility. researchgate.netnih.gov
The application of these chiroptical methods would be critical in the study of any chiral derivatives of this compound, providing the ultimate level of stereochemical detail.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-cyclohexadiene |
| 1,3-pentadiene |
| 1,3-butadiene |
| 2-methylbutane |
| pentane |
| cis-butadiene |
| 1,4-cyclohexadiene (B1204751) |
| benzene (B151609) |
| styrene |
| 1-methyl-1,3-cyclohexadiene (B73880) |
| 1,5-dimethyl-1,3-cyclohexadiene |
| 5-trimethylsilyl-subsituted cyclohexa-1,3-diene |
| 1-methoxy-1,3-cyclohexadiene |
| α-phellandrene |
| α-terpinene |
| 1,1-diphenylethylene |
| (1S,2S)-azido trimethylsilylcyclohexene |
| muricatacin |
| (this compound)tricarbonyl ruthenium |
| (2-Propyl-1,3-cyclohexadiene)tricarbonyl ruthenium |
| (5-Propyl, 1,3-cyclohexadiene)tricarbonyl ruthenium |
| (1-Butyl-1,3-cyclohexadiene)tricarbonyl ruthenium |
| (1-methylcyclohexa-1,4-diene)tricarbonyl ruthenium |
| (1-Methyl-1,3-cyclohexadiene)tricarbonyl ruthenium |
| (2-Methyl-1,3-cyclohexadiene)tricarbonyl ruthenium |
| (5-Methyl,1,3-cyclohexadiene)tricarbonyl ruthenium |
| (1-Ethyl-1,3-cyclohexadiene)tricarbonyl ruthenium |
| (2-Ethyl-1,3-cyclohexadiene)tricarbonyl ruthenium |
| (5-Ethyl,1,3-cyclohexadiene)tricarbonyl ruthenium |
| (2-Butyl-1,3-cyclohexadiene)tricarbonyl ruthenium |
| (5-Butyl,1,3-cyclohexadiene)tricarbonyl ruthenium |
Computational and Theoretical Chemistry Studies of 1 Propyl 1,3 Cyclohexadiene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 1-propyl-1,3-cyclohexadiene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine key properties.
DFT methods, such as B3LYP, are utilized to study the electronic and geometric properties of cyclohexadiene derivatives. These calculations can elucidate the origins of chirality in substituted 1,3-cyclohexadienes. nih.gov For instance, time-dependent DFT (TD-DFT) has been successfully used to understand the electronic circular dichroism (ECD) spectra of such compounds. nih.gov
The energetics of related systems, like various dienes, have been extensively studied to understand radical stability and bond dissociation enthalpies (BDEs). researchgate.net Computational methods including DFT, CBS-Q, CBS-QB3, and coupled-cluster (CCSD(T)) calculations have been applied to determine C-H BDEs in molecules like 1,3-cyclohexadiene (B119728). researchgate.net These studies reveal how substituent groups influence the thermodynamic stabilities of the parent compounds and the corresponding radicals. researchgate.net For example, the stability of radicals is affected by hyperconjugation and π-delocalization. researchgate.net
Table 1: Computed Properties of this compound
| Property | Value | Method of Calculation |
| Molecular Formula | C9H14 | PubChem |
| Molecular Weight | 122.21 g/mol | PubChem |
| XLogP3-AA | 3.1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |
| Exact Mass | 122.109550447 Da | PubChem |
| Monoisotopic Mass | 122.109550447 Da | PubChem |
| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 9 | Cactvs 3.4.6.11 |
| Source: PubChem CID 14290328 nih.gov |
Molecular Dynamics and Conformational Search Algorithms
Molecular dynamics (MD) simulations and conformational search algorithms are powerful tools for exploring the dynamic behavior and accessible conformations of this compound. These methods provide a picture of the molecule's flexibility and the relative energies of its different spatial arrangements.
Conformational analysis is crucial for understanding the reactivity and spectroscopic properties of cyclohexadiene derivatives. For example, the conformation around the (C=)C-C(-substituent) dihedral angle has been shown to be a key factor in determining the sign of the rotatory strength in the lowest excited state of methyl-substituted 1,3-cyclohexadienes. nih.gov
Web-based platforms like MDWeb facilitate the setup and analysis of MD simulations, allowing for the study of parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RoG). researchgate.net Such analyses can reveal the influence of the propyl substituent on the conformational preferences of the cyclohexadiene ring.
Prediction of Reactivity and Reaction Pathways via Transition State Theory
Transition state theory, combined with quantum chemical calculations, is instrumental in predicting the reactivity and elucidating the reaction pathways of this compound. By locating and characterizing transition state structures, chemists can understand the kinetics and mechanisms of reactions involving this diene.
Theoretical studies on the reactions of 1,3-cyclohexadiene, such as its reaction with singlet oxygen, have been performed at high levels of theory like B3LYP/6-31G(d) and CASPT2. nih.gov These studies reveal that such reactions can proceed through stepwise diradical pathways or concerted mechanisms, with the preferred pathway often being temperature-dependent. nih.gov For instance, the Diels-Alder reaction of 1,3-cyclohexadiene is a classic example where computational methods can predict the stereoselectivity and regioselectivity of the cycloaddition. orgsyn.org
The energetics of transition states can be calculated to predict reaction barriers. For the reaction of 1,3-cyclohexadiene with singlet oxygen, the activation barrier for the initial addition has been computationally determined to be consistent with experimental values. nih.gov Furthermore, computational studies can map out complex potential energy surfaces, identifying various competing reaction channels and their respective activation energies. nih.gov
Aromaticity Indices and Delocalization Energy Calculations
While this compound is not an aromatic compound in its ground state, the concepts of aromaticity and electron delocalization are relevant to understanding its electronic structure and that of its potential reaction intermediates or transition states. Aromaticity indices are computational metrics used to quantify the degree of aromatic character. rsc.org
Various methods exist to calculate aromaticity, based on structural, energetic, and magnetic criteria. rsc.orgdiva-portal.org These include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length equalization, and Nucleus-Independent Chemical Shift (NICS), a magnetic criterion. diva-portal.org Electron delocalization measures, which are considered a key aspect of aromaticity, can also be used to derive aromaticity indicators. rsc.org
For cyclic dienes, the delocalization of π-electrons plays a significant role in their stability and reactivity. Calculations of delocalization energy can provide a quantitative measure of this stabilization. In the context of this compound, such calculations would be particularly insightful when studying reactions that lead to the formation of more delocalized or potentially aromatic species.
In Silico Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra.
For 1,3-cyclohexadiene and its derivatives, in silico prediction of spectroscopic data is a valuable tool. For example, TD-DFT calculations can predict the UV-Vis and ECD spectra. nih.gov The calculated excitation energies and rotatory strengths can be directly compared to experimental spectra to assign electronic transitions and determine absolute configurations. nih.gov
Vibrational spectroscopy is another area where computational chemistry provides significant insights. The prediction of infrared (IR) and Raman spectra through frequency calculations at the DFT level is a standard procedure. These calculations can help in the assignment of vibrational modes observed in experimental spectra of molecules like 1,3-cyclohexadiene. acs.org Furthermore, the prediction of NMR chemical shifts and coupling constants can aid in the structural elucidation of complex molecules.
DFT-Based Studies on Substituent Effects and Stereo-Electronic Control
DFT-based studies are particularly well-suited for investigating the influence of substituents on the structure, stability, and reactivity of molecules. In the case of this compound, the propyl group can exert both steric and electronic effects that modulate the properties of the cyclohexadiene ring.
Substituent effects have been computationally studied in various contexts, including their impact on the photochemistry of related systems. chemrxiv.org For instance, the size and electronic nature of substituents can influence the reaction pathways and product distributions in photochemical reactions by altering the energies of intermediates and transition states. chemrxiv.org
Stereo-electronic control refers to the influence of the spatial arrangement of electrons on the outcome of a reaction. In the context of 1,3-cyclohexadiene derivatives, the conformation of the ring and the orientation of the propyl group can dictate the stereochemical course of a reaction. Computational studies can model these interactions and predict the preferred stereoisomeric products. For example, in the hetero-Diels-Alder reaction of 1,3-cyclohexadiene derivatives, the stereoselectivity is governed by the electronic and steric interactions in the transition state, which can be effectively modeled using DFT. researchgate.net
Role of 1 Propyl 1,3 Cyclohexadiene As a Versatile Intermediate and Building Block in Complex Chemical Synthesis
Strategic Application in Natural Product Total Synthesis
The rigid, cyclic structure of 1,3-cyclohexadiene (B119728) and its derivatives makes them ideal components in cycloaddition reactions, particularly the Diels-Alder reaction, which is a cornerstone of complex molecule synthesis. researchgate.netresearchgate.net This reaction allows for the stereocontrolled formation of multiple carbon-carbon bonds and up to four chiral centers in a single step, efficiently creating bicyclic systems that form the core of many natural products. wiley-vch.de
The strategic application of the 1,3-cyclohexadiene moiety is evident in the synthesis of various natural product families. For instance, the synthesis of diterpenoid eunicellane skeletons has been accomplished incorporating a 1,3-cyclohexadiene unit. researchgate.net In such syntheses, the diene is often involved in a key cycloaddition step to construct the foundational framework of the target molecule. While specific total syntheses detailing the use of 1-propyl-1,3-cyclohexadiene are not prominently documented, its reactivity profile is analogous to other substituted cyclohexadienes widely employed in this field. The Diels-Alder reaction provides a powerful route to bicyclo[2.2.2]octene derivatives, which are versatile intermediates for further chemical transformations. orgsyn.orgnih.gov
Table 1: Illustrative Diels-Alder Reactivity of this compound
| Diene | Dienophile | Product Type | Significance in Synthesis |
|---|---|---|---|
| This compound | Maleic Anhydride | Bicyclo[2.2.2]octene adduct | Rapid construction of polycyclic systems |
| This compound | Acrolein | Substituted Bicyclo[2.2.2]octene | Introduction of functional handles for further elaboration |
The presence of the propyl group on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition, a factor that synthetic chemists can exploit to achieve specific target structures. Furthermore, the propyl group can be a passive substituent to modify solubility or an active participant that is later functionalized in the synthetic endgame.
Precursor to Biologically Active Molecules and Pharmaceutical Scaffolds
The 1,3-cyclohexadiene core is not only prevalent in natural products but also serves as a foundational scaffold for molecules with significant biological activity. researchgate.net Compounds containing this moiety have been associated with a range of effects, including neuroprotective, anti-inflammatory, and antimicrobial properties. researchgate.net The ability to generate complex, three-dimensional bicyclic and polycyclic structures from cyclohexadiene derivatives makes them valuable starting materials in medicinal chemistry for the development of novel therapeutic agents. whiterose.ac.uk
The bicyclo[2.2.1]heptane framework, accessible via Diels-Alder reactions of cyclic dienes, is a key structural motif in various biologically active compounds. For example, Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a related bicyclic structure, is a crucial building block for blockbuster antiviral drugs like Carbovir and Abacavir. researchgate.net This highlights the potential of cyclic diene-derived scaffolds in drug discovery. The synthesis of various complex molecules, including potential PTP1B inhibitors and other enzyme inhibitors, has utilized cyclic phosphonamide reagents in reactions that build upon core structures, demonstrating the modular approach to creating biologically active molecules. beilstein-journals.org
The general strategy involves using the this compound as a starting block to build a core structure, which is then elaborated through further reactions to install various functional groups, ultimately leading to a molecule with desired pharmaceutical properties. mdpi.com The propyl group itself can be a key feature for hydrophobic interactions within a biological target's binding site.
Enabling Synthesis of Advanced Polymeric Materials and Specialty Chemicals
Beyond its use in discrete molecule synthesis, 1,3-cyclohexadiene serves as a monomer in the production of polymers with unique properties. Polycyclohexadiene is a component found in high-performance plastics, and simplified methods for producing the 1,3-cyclohexadiene monomer are of industrial interest. google.com The polymerization of 1,3-cyclohexadiene can be controlled to produce polymers with narrow molecular weight distributions and specific microstructures. researchgate.net
The thermal decomposition of materials like Hydroxy-Terminated Polybutadiene (HTPB), a binder used in solid rocket propellants, has been shown to produce 1,3-cyclohexadiene among other products, indicating the chemical relationship between these structures. iaamonline.org Furthermore, complex polymers used in various industrial applications can incorporate multiple types of cyclohexadiene derivatives in their structure. canada.ca
As a specialty chemical, derivatives of 1,3-cyclohexadiene can also appear as valuable byproducts in green chemical processes. For example, in the synthesis of drug intermediates from cardanol (B1251761) (derived from cashew nut shell liquid), 1,4-cyclohexadiene (B1204751) is produced as a commercially valuable, bio-derived side product. researchgate.net This underscores the potential for integrating this compound into sustainable chemical manufacturing pathways.
Table 2: Applications of Cyclohexadiene Derivatives in Materials and Chemicals
| Application Area | Role of Cyclohexadiene Derivative | Example Product/Material | Reference |
|---|---|---|---|
| Polymer Science | Monomer | Polycyclohexadiene | google.com |
| Advanced Materials | Component in complex polymer formulations | Phenolic polymers | canada.ca |
| Specialty Chemicals | Synthesis precursor | High-performance plastics | google.com |
Design and Synthesis of Functional Organic Frameworks and Supramolecular Assemblies (Extrapolated from general building block concept)
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks: organic "linkers" and, in the case of MOFs, metal nodes. nih.govsciopen.com These materials have applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. nih.govnih.gov
While there is no specific literature detailing the use of this compound as a linker, the fundamental principles of MOF and COF design allow for the extrapolation of its potential role. Organic molecules with specific geometries and functional groups that can bind to metal ions or form covalent networks are required as building blocks. rsc.org The 1,3-cyclohexadiene skeleton could be functionalized with appropriate coordinating groups (e.g., carboxylic acids, amines) to serve as a rigid or semi-rigid linker. The propyl group could be used to modify the pore environment within the framework, for example, by introducing hydrophobicity.
Furthermore, the reactivity of the diene system itself can be exploited within these frameworks. Post-synthetic modification of frameworks is a powerful tool, and reactions like the Diels-Alder cycloaddition can be performed on linkers within a pre-assembled COF to alter its properties or stabilize its structure. mdpi.com This suggests that a linker based on this compound could be incorporated into a framework and later be used as a reactive site for further functionalization.
Synthesis and Reactivity of Analogues and Homologs of 1 Propyl 1,3 Cyclohexadiene
Structural Modulations of the Alkyl Substituent and their Chemical Implications
The identity of the alkyl substituent on a cyclohexadiene ring profoundly influences the molecule's physical and chemical properties. Factors such as the size, branching, and position of the alkyl group can dictate the compound's reactivity, stability, and stereochemical outcomes in reactions. fiveable.me
Alkyl groups exert influence through a combination of steric and electronic effects. The inductive effect of alkyl groups, which donate electron density, can impact the electron distribution within the diene system, thereby affecting its behavior in various organic reactions. fiveable.me For instance, the change from a methyl to a propyl or a more branched group like isopropyl can alter the electronic nature of the diene, influencing its participation in cycloaddition reactions.
Steric hindrance is another critical factor. Larger or more branched alkyl substituents can impede the approach of reactants, affecting reaction rates and selectivity. fiveable.me This is particularly evident in reactions where the transition state is sterically demanding. For example, in the formation of dialkylgallium alkoxides, the presence of larger ethyl and isopropyl groups, compared to a methyl group, significantly influences the resulting molecular structure and stereoselectivity. mdpi.com A comparative study on substituted cyclohexa-1,3-dienamine derivatives showed that the substituent's effect on the amino group's electron-donating ability is more pronounced from the para-like position than in analogous aniline (B41778) systems. researchgate.net
The position of the alkyl group is also a key determinant of reactivity. A study on 1-methyl-1,3-cyclohexadiene (B73880) highlighted that the substituent's position significantly alters reactivity, for instance, in regiodivergent biocatalytic reactions. These findings underscore the chemical implications of structural modulations, where even subtle changes to the alkyl group can lead to vastly different chemical outcomes.
| Feature | Chemical Implication | Research Finding |
| Alkyl Group Size | Influences steric hindrance and reaction rates. | Larger groups can decrease reactivity by blocking reactant approach. fiveable.me |
| Alkyl Group Branching | Affects the stability of intermediates and products. | More branched substituents can lead to different stereochemical outcomes in polymerization reactions. mdpi.com |
| Electronic Effects | Modulates electron density of the diene system. | Alkyl groups are electron-donating, which can affect the regioselectivity of reactions. fiveable.me |
| Substituent Position | Determines the regioselectivity of reactions. | The position of a methyl group on the cyclohexadiene ring directs the outcome of biocatalytic reactions. |
Exploration of Other Substituted Cyclohexadiene Isomers and their Unique Reactivity
The reactivity of substituted cyclohexadienes is highly dependent on the isomeric form, specifically the arrangement of the double bonds and the position of the substituents. Beyond the 1,3-diene system, isomers like 1,4-cyclohexadienes and the highly strained 1,2-cyclohexadienes exhibit distinct chemical behaviors.
1,4-Cyclohexadienes: These isomers are commonly synthesized via the Birch reduction of aromatic compounds. wikipedia.org They are notable for their propensity to aromatize, a strong thermodynamic driving force that can be harnessed to initiate other chemical transformations. wikipedia.org The cycloaddition of nitrile oxides to 1,4-cyclohexadiene (B1204751) has been studied, leading to functionalized heterocyclic structures. researchgate.net Furthermore, organocatalytic enantioselective reactions of cyclohexa-1,4-dienes have been developed to produce complex chiral bicyclic systems, demonstrating their utility in asymmetric synthesis. nih.gov
1,2-Cyclohexadienes: As highly reactive, strained allenes, 1,2-cyclohexadienes are typically generated in situ and trapped immediately. nih.govresearchgate.net Their generation can be achieved under mild conditions from silyl (B83357) triflate precursors. nih.govresearchgate.net Due to their strained nature, they readily undergo cycloaddition reactions. nih.gov For example, they participate in [2+2] cycloadditions with alkenes and Diels-Alder reactions with dienes like furan. researchgate.net They have also been shown to undergo 1,3-dipolar cycloadditions with nitrones to form isoxazolidine (B1194047) products with high regio- and diastereoselectivity. acs.org The high reactivity is attributed to the pre-distortion of the molecule into a geometry close to the transition state of the cycloaddition. acs.org
Functionally Substituted Cyclohexadienes: The introduction of functional groups further diversifies reactivity. For example, 1,3-cyclohexadien-1-als, which contain an aldehyde group, are valuable building blocks in synthesis, particularly in Diels-Alder reactions where the electron-withdrawing group influences reactivity. mdpi.combohrium.comnih.gov Highly substituted cyclohexadienes, often prepared through transition metal-catalyzed [2+2+2] cyclizations, can undergo cycloadditions with reactive heterodienophiles like singlet oxygen and triazolinediones to create novel heterocyclic products. nih.gov The stereoselectivity of reactions such as dihalocarbene additions is influenced by existing substituents on the cyclohexadiene ring. rsc.org
| Cyclohexadiene Isomer | Synthesis Method | Key Reactivity |
| 1,4-Cyclohexadiene | Birch reduction of aromatic compounds. wikipedia.org | Easily aromatized; undergoes cycloadditions and enantioselective organocatalytic reactions. wikipedia.orgresearchgate.netnih.gov |
| 1,2-Cyclohexadiene | In situ generation from silyl triflate precursors. nih.govresearchgate.net | Highly reactive strained allene; undergoes [2+2], [4+2], and 1,3-dipolar cycloadditions. researchgate.netacs.org |
| 1,3-Cyclohexadien-1-al | Various, including Diels-Alder followed by elimination. mdpi.com | Acts as an activated diene in cycloadditions due to the electron-withdrawing aldehyde group. mdpi.combohrium.com |
| Tetrasubstituted 1,3-Cyclohexadienes | Rhodium-mediated [2+2+2] cyclizations. nih.gov | Reacts with heterodienophiles to form complex heterocyclic structures. nih.gov |
Heterocyclic Analogues and Their Synthetic Utility
Replacing one or more carbon atoms in the cyclohexadiene ring with a heteroatom, such as nitrogen or oxygen, generates heterocyclic analogues with distinct properties and significant synthetic utility. openmedicinalchemistryjournal.comijrpr.com These compounds are prevalent in medicinal chemistry and serve as versatile intermediates in organic synthesis. openmedicinalchemistryjournal.comrsc.org
Dihydropyridines: As nitrogen-containing analogues of cyclohexadiene, dihydropyridines are a cornerstone of many pharmaceutical compounds. researchgate.net The 1,4-dihydropyridine (B1200194) core is found in drugs used to treat hypertension. researchgate.netmdpi.com Synthetically, dihydropyridines are valuable intermediates. For instance, acyl-1,4-dihydropyridines can serve as sources of acyl radicals for various organic transformations. mdpi.com The synthesis of dihydropyridines can be achieved through various methods, and they can be converted into a range of valuable products, including substituted pyridines and piperidines. rsc.orgnih.gov
Dihydrooxazines: These six-membered heterocycles containing both nitrogen and oxygen are also important synthetic targets. bohrium.com They are present in bioactive natural products and are used as synthetic intermediates. nih.gov A common route to 5,6-dihydro-4H-1,2-oxazines involves the Pd-catalyzed asymmetric carboetherification of alkenyl oximes. bohrium.comrsc.org One-step methods for creating libraries of dihydrooxazines from hydroxyalkyl azides and aldehydes have also been developed, highlighting their accessibility for creating "drug-like" scaffolds. nih.gov Dihydrooxazine derivatives have been investigated as potential inhibitors of enzymes like BACE-1, which is relevant to Alzheimer's disease research. nih.gov In one synthetic route toward bacteriochlorins, a dihydrooxazine was formed as an unexpected but characterizable byproduct of a McMurry-Melton reaction. mdpi.com
The synthetic utility of these heterocyclic analogues stems from their unique reactivity patterns and their role as precursors to a wide array of other important molecular structures. ijrpr.comnih.gov
| Heterocyclic Analogue | Key Structural Feature | Synthetic / Medicinal Importance |
| Dihydropyridines | Nitrogen atom in a six-membered diene ring. | Core scaffold in many drugs (e.g., for hypertension); versatile synthetic intermediates for making pyridines and piperidines. researchgate.netmdpi.comnih.gov |
| Dihydrooxazines | Nitrogen and oxygen atoms in a six-membered ring. | Found in bioactive compounds; intermediates for synthesizing functionalized alcohols and amino alcohols; investigated as enzyme inhibitors. bohrium.comnih.govnih.gov |
Emerging Research Frontiers and Future Directions in 1 Propyl 1,3 Cyclohexadiene Chemistry
Sustainable and Green Chemistry Approaches to Synthesis and Transformation
Modern chemical synthesis is increasingly focused on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and utilize renewable resources. The synthesis of 1-propyl-1,3-cyclohexadiene and its derivatives is well-suited to these principles.
A significant advancement in this area is the use of renewable feedstocks, such as plant oils. nih.govresearchgate.net Research has demonstrated the synthesis of the parent 1,3-cyclohexadiene (B119728) (1,3-CHD) from plant oil derivatives. researchgate.net This process often involves an initial metathesis reaction to produce 1,4-cyclohexadiene (B1204751) (1,4-CHD), which is then isomerized to the more conjugated 1,3-CHD. nih.govresearchgate.net This approach is notable for its green characteristics, which include minimal catalyst loading, the avoidance of organic solvents, and straightforward product recovery through distillation. nih.govresearchgate.net While starting materials for 1,3-CHD synthesis have historically included halogenated cyclohexanes and cyclohexenols, these routes often generate significant waste through elimination reactions. google.com In contrast, catalytic methods starting from renewable sources represent a much greener alternative. google.com
Another green chemistry strategy involves the use of environmentally benign reaction media, such as ionic liquids. nih.gov An efficient, one-pot multicomponent procedure for synthesizing highly substituted cyclohexa-1,3-diene derivatives has been developed using ionic liquids, characterized by mild reaction conditions and high yields. nih.gov
Table 1: Comparison of Synthetic Approaches for 1,3-Cyclohexadiene Scaffolds
| Feature | Traditional Elimination Reactions google.com | Catalytic Isomerization from Plant Oils nih.govresearchgate.net | Multicomponent Synthesis in Ionic Liquids nih.gov |
|---|---|---|---|
| Starting Materials | Halogenated cyclohexanes, cyclohexenols | Plant oil derivatives | Aldehydes, ketones, amines |
| Reagents | Stoichiometric bases/reagents | Catalytic amounts of metal complexes | Catalytic or stoichiometric reagents |
| Solvents | Often organic solvents | Solvent-free or minimal solvent use | Ionic Liquids |
| Byproducts | Significant salt/waste generation | Minimal, high atom economy | Varies, often high atom economy |
| Key Advantages | Established methods | Renewable feedstock, simple recovery | High yields, operational simplicity, one-pot |
Integration with Flow Chemistry and Microreactor Technologies (General academic trend)
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, is a transformative trend in chemical synthesis. europa.eu This methodology, often utilizing microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and simplified scalability. europa.euresearchgate.net
For the synthesis and transformation of this compound, flow chemistry presents several potential benefits:
Enhanced Safety: Many reactions, such as nitrations or highly exothermic cycloadditions, can be performed more safely in microreactors because the small reaction volume minimizes the risks associated with thermal runaways. europa.euresearchgate.net
Improved Selectivity: The precise temperature and residence time control in a flow system can minimize the formation of side products, leading to higher purity and yield. scispace.com
Scalability: Scaling up a reaction from the lab to industrial production can be achieved by simply running the flow reactor for a longer duration or by using multiple reactors in parallel (numbering-up), bypassing the complex challenges of scaling up batch reactors. scispace.com
While specific literature on the flow synthesis of this compound is nascent, the technology is widely applied to various organic transformations, including polymerizations and the synthesis of pharmaceutical intermediates, demonstrating its broad applicability. scispace.comscispace.com
Machine Learning and AI in Reaction Prediction and Optimization (General academic trend)
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern chemistry. arxiv.orgrjptonline.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, accelerating research and development. arxiv.orgnih.gov
In the context of this compound chemistry, AI and ML can be applied in several ways:
Reaction Prediction: By training neural networks on extensive databases of known reactions, ML models can predict the likely products of a reaction given a set of reactants and conditions. nih.gov This can help chemists anticipate unexpected side products or identify novel transformations for the this compound scaffold.
Yield Optimization: AI algorithms can be used to predict reaction yields under different conditions (e.g., temperature, catalyst loading, solvent). rjptonline.org This allows for the in silico optimization of reactions, reducing the number of laboratory experiments required to find the ideal conditions for synthesizing or functionalizing this compound. rjptonline.org
Catalyst Design: Machine learning can assist in designing novel catalysts with enhanced activity or selectivity for specific transformations, a key area of development for 1,3-diene chemistry.
The ultimate goal is to create universal models that can predict the outcome of any chemical reaction, a development that would significantly streamline the synthesis of complex molecules derived from this compound. arxiv.org
Development of Novel Catalytic Systems for Selective Transformations
Catalysis is central to the chemistry of 1,3-dienes, enabling transformations that would otherwise be difficult or impossible. Research is focused on developing new catalysts that offer higher selectivity, activity, and broader functional group tolerance.
For the 1,3-cyclohexadiene core, several classes of metal catalysts are prominent:
Ruthenium Catalysts: Ruthenium complexes, such as RuHCl(CO)(PPh3)3, have been effectively used for the isomerization of 1,4-cyclohexadiene to 1,3-cyclohexadiene. nih.govresearchgate.net
Nickel Catalysts: Nickel-based systems are employed in the polymerization of 1,3-CHD and in stereoselective cyclization reactions. nih.govgoogle.com
Copper/Palladium Dual Catalysis: A recently developed Cu/Pd-catalyzed arylboration of a 1-silyl-1,3-cyclohexadiene demonstrates a powerful method for creating polyfunctionalized cyclohexane (B81311) derivatives. rsc.orgnih.gov The use of a specific pyridylidene copper complex was found to be crucial for achieving high diastereoselectivity. nih.gov
Rhodium and Cobalt Catalysts: These metals are often used in cycloaddition reactions. For instance, rhodium catalysts can be used to synthesize functionalized 1,3-dienes, while cobalt catalysts are effective in [2+2+2] cycloadditions to form the 1,3-cyclohexadiene ring itself. rsc.org
The choice of metal catalyst can even determine which isomer is formed. For example, in certain cyclizations, a rhodium catalyst may produce a 1,3-cyclohexadiene, while a copper catalyst under similar conditions yields a 2,4-cyclohexadiene isomer, highlighting the critical role of the catalyst in directing reaction pathways. researchgate.net
Table 2: Selected Catalytic Systems for 1,3-Cyclohexadiene Transformations
| Catalyst System | Transformation Type | Substrate Example | Key Advantage |
|---|---|---|---|
| RuHCl(CO)(PPh3)3 | Isomerization | 1,4-Cyclohexadiene | Efficient conversion to conjugated diene nih.govresearchgate.net |
| Mes-PyridylideneCuCl / Pd-catalyst | Arylboration | 1-Silyl-1,3-cyclohexadiene | High diastereoselectivity nih.gov |
| Rhodium complexes | C-C Bond Cleavage/Insertion | Enaminones and cyclopropenes | Synthesis of highly functionalized dienes rsc.org |
Exploration of New Methodologies for Derivatization and Functionalization
The 1,3-diene motif in this compound is a versatile functional group that serves as a gateway to a wide array of molecular architectures. A primary goal of emerging research is to develop novel methods to derivatize this core structure, thereby accessing new chemical space and creating valuable compounds.
Key areas of exploration include:
Cycloaddition Reactions: The Diels-Alder reaction is a cornerstone of diene chemistry, allowing for the construction of complex bicyclic systems. nih.govmdpi.com Research continues to explore new dienophiles and catalytic variants to control the stereochemistry of these transformations. Organocatalysis, for example, has been used to mediate the synthesis of chiral 1,3-cyclohexadienals via cascade reactions. nih.gov
Catalytic Functionalization: As mentioned previously, methods like the Cu/Pd-catalyzed arylboration introduce both an aryl group and a boron moiety onto the cyclohexane ring. rsc.orgnih.gov These installed functional groups are highly versatile; the silyl (B83357) group can be converted to other functionalities, and the boronate ester is a handle for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex cyclohexane products. nih.gov
Photochemical Reactions: The photochemical ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904) is a classic pericyclic reaction. nih.govscribd.com Modern studies using advanced spectroscopic and computational techniques are providing deeper insights into the reaction mechanism, which could be harnessed for the controlled synthesis of linear triene systems. nih.govnih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based systems. Proline, for instance, has been used to catalyze the self-condensation of α,β-unsaturated aldehydes to form 1,3-cyclohexadienal structures. nih.gov
These evolving methodologies are continuously expanding the synthetic utility of the this compound scaffold, paving the way for its use as a building block in materials science, pharmaceuticals, and fine chemical synthesis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-propyl-1,3-cyclohexadiene, and how can reaction conditions be optimized to minimize isomer formation?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling 1-propynyl radicals with dienes under controlled conditions. Isotopic labeling (e.g., deuterium substitution) can track hydrogen loss pathways to confirm product formation . For example, radical-mediated pathways using 1-propynyl (CH3CC) and 1,3-butadiene (CH2CHCHCH2) under single-collision conditions yield stable cyclohexadiene derivatives. Optimizing temperature and solvent polarity (e.g., using cyclohexane) reduces side reactions, while preparative GC-MS isolates isomers .
Q. How can UV-Vis spectroscopy and GC-MS distinguish this compound from its structural isomers?
- Methodological Answer : UV absorption maxima (e.g., ~279 nm for 2-phenyl-1,3-cyclohexadiene vs. ~303 nm for 1-phenyl isomers) provide rapid identification . GC-MS with Carbowax 20M columns resolves isomers based on retention times (e.g., 22 min for 1-phenylcyclohexadiene vs. 19 min for biphenyl byproducts) . Coupling these techniques with NMR (e.g., distinguishing allylic vs. vinylic protons) ensures structural accuracy .
Q. What computational tools are recommended for predicting the stability and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic stability and transition states for electrocyclic reactions. RRKM (Rice-Ramsperger-Kassel-Marcus) theory predicts product distributions under varying pressures . Software like Gaussian or ORCA simulates orbital interactions (e.g., HOMO-LUMO gaps) to explain conrotatory vs. disrotatory pathways in electrocyclic rearrangements .
Advanced Research Questions
Q. How do kinetic vs. thermodynamic control influence the reaction outcomes of this compound in electrophilic addition reactions?
- Methodological Answer : Kinetic control favors 1,2-addition (e.g., HBr addition to the less substituted double bond), while thermodynamic control drives 1,4-addition (e.g., forming more stable carbocations). Isotopic experiments (e.g., D-labeling) track hydrogen migration pathways, and variable-temperature NMR monitors product ratios . For example, low-temperature reactions (<0°C) favor kinetic products, whereas prolonged heating shifts equilibria toward thermodynamic isomers .
Q. What experimental and computational evidence supports the role of this compound as a precursor to aromatic hydrocarbons?
- Methodological Answer : Crossed molecular beam studies reveal that 1-propynyl radicals react with dienes to form C7H8 intermediates (e.g., toluene precursors). RRKM modeling predicts branching ratios for competing pathways, validated by mass spectrometry . DFT studies confirm aromatic stabilization via [4+2] cycloadditions or electrocyclic ring closure, with activation barriers <30 kcal/mol under pyrolytic conditions .
Q. How can researchers resolve contradictions in reported isomer ratios for this compound derivatives?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). Reproducing experiments with standardized protocols (e.g., inert atmosphere, sealed tubes) minimizes variability . Conflicting UV/GC-MS data require re-evaluation using deuterated analogs or chiral columns to separate enantiomers . Meta-analyses of literature data (e.g., comparing solvent effects in diepoxide reductions) clarify trends .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Documenting detailed protocols (e.g., catalyst loading, reaction time) is critical. Use primary literature for step-by-step validation . Independent replication by multiple labs, coupled with open-access data sharing (e.g., depositing spectral data in PubChem), enhances reliability . Triangulating results across techniques (e.g., NMR, IR, HRMS) reduces instrumental bias .
Q. How can this compound be integrated into studies of polycyclic aromatic hydrocarbon (PAH) formation in astrochemical environments?
- Methodological Answer : Simulate interstellar conditions (e.g., low-pressure gas phases) using pyrolysis or laser ablation. Isotopic labeling (e.g., 13C) traces carbon migration during PAH growth. Coupling experimental data with astrochemical models (e.g., NASA’s KIDA database) predicts abundances in planetary nebulae .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
